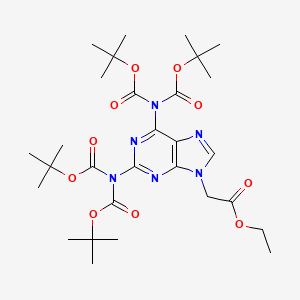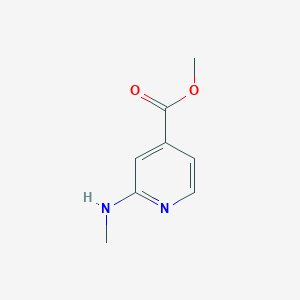
Methyl 2-(methylamino)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylamino)isonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by a pyridine ring substituted with a methylamino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(methylamino)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the methyl ester. Subsequently, the ester is reacted with methylamine to introduce the methylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Key parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methylamino)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 2-(methylamino)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(methylamino)isonicotinate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a building block for drug development, particularly in designing molecules that target specific biological pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which methyl 2-(methylamino)isonicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isonicotinate: Lacks the methylamino group, making it less versatile in certain reactions.
Methyl 2-aminoisonicotinate: Contains an amino group instead of a methylamino group, leading to different reactivity and applications.
Methyl nicotinate: Similar ester functionality but different substitution pattern on the pyridine ring.
Uniqueness
Methyl 2-(methylamino)isonicotinate is unique due to the presence of both a methylamino group and a methyl ester group on the pyridine ring. This dual functionality enhances its reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
methyl 2-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-9-7-5-6(3-4-10-7)8(11)12-2/h3-5H,1-2H3,(H,9,10) |
Clave InChI |
NOJDCGOBIAEUSN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


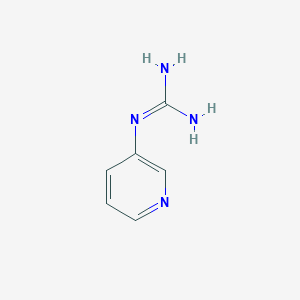
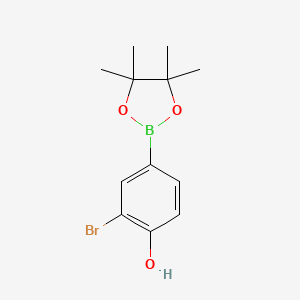


![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
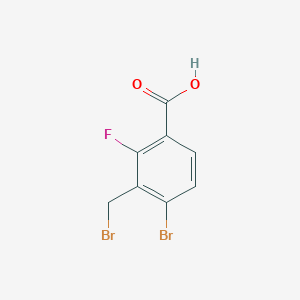
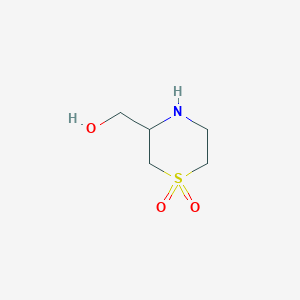
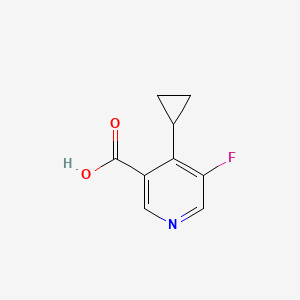
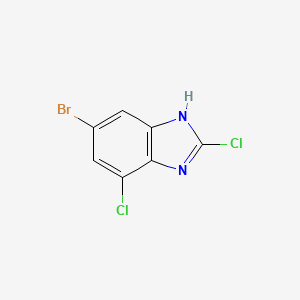
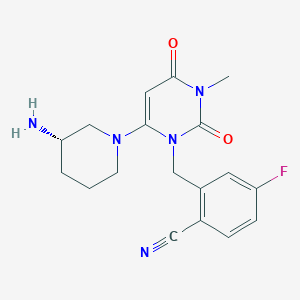
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


